4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a hydrazinyl group, two methyl groups, and a phenylethyl group attached to a pyrrolopyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form an intermediate, followed by cyclization and subsequent functional group modifications to introduce the hydrazinyl, methyl, and phenylethyl groups. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can introduce various functional groups onto the pyrimidine ring or phenylethyl group .
Scientific Research Applications
4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The compound’s structure allows it to fit into binding pockets of receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydrazinyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the phenylethyl group, resulting in different biological activity.
5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the hydrazinyl group, affecting its reactivity and mechanism of action.
4-hydrazinyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl groups, altering its chemical properties and biological interactions.
Uniqueness
The presence of the hydrazinyl, methyl, and phenylethyl groups in 4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine imparts unique chemical and biological properties, making it distinct from similar compounds. These functional groups contribute to its reactivity, binding affinity, and overall biological activity, highlighting its potential in various research and industrial applications .
Properties
CAS No. |
903202-93-7 |
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Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
[5,6-dimethyl-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C16H19N5/c1-11-12(2)21(9-8-13-6-4-3-5-7-13)16-14(11)15(20-17)18-10-19-16/h3-7,10H,8-9,17H2,1-2H3,(H,18,19,20) |
InChI Key |
YBLVTVDFYUJRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NN)CCC3=CC=CC=C3)C |
solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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